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molecular formula C10H11NO B8694341 3-methyl-2,3-dihydro-1H-indole-1-carbaldehyde CAS No. 83976-28-7

3-methyl-2,3-dihydro-1H-indole-1-carbaldehyde

Cat. No. B8694341
M. Wt: 161.20 g/mol
InChI Key: CCALERLRZIKVGJ-UHFFFAOYSA-N
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Patent
US07888384B2

Procedure details

Indoline (23.3 g, 175 mmol) with formic acid (11.5 ml, 305 mmol) was refluxed in toluene (250 mL) with a Dean-Stark trap to collect the formed water. After 1 h of reflux, 6 mL of water was tapped off and the reaction mixture was cooled to RT, some greenish solid was formed in the mixture. Water (250 mL) was added and the organic layer was washed with another portion of water (250 mL) and with brine (250 mL), dried over Na2SO4, filtered and evaporated to dryness. Yield: 22.5 g (80% of a yellow oil, identified as 3 by 1H-NMR. This crude material was crystallized from 2-propanol, the formed crystals were collected by filtration and washed with 2-propanol. Yield: 3.0 g (11%). The mother liquor was evaporated to dryness and the residue was purified by column chromatography (Silica, EtOAc: heptanes=1:3→1:1). Yield: 15.5 g (55%) of a yellowish oil that crystallized upon standing. The two portions were combined and used as such in the next step.
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[CH:10]([OH:12])=O.O.[C:14]1(C)C=CC=CC=1>>[CH3:14][CH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[N:1]([CH:10]=[O:12])[CH2:2]1

Inputs

Step One
Name
Quantity
23.3 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to collect the formed water
TEMPERATURE
Type
TEMPERATURE
Details
After 1 h of reflux
Duration
1 h
CUSTOM
Type
CUSTOM
Details
some greenish solid was formed in the mixture
WASH
Type
WASH
Details
the organic layer was washed with another portion of water (250 mL) and with brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
This crude material was crystallized from 2-propanol
FILTRATION
Type
FILTRATION
Details
the formed crystals were collected by filtration
WASH
Type
WASH
Details
washed with 2-propanol
CUSTOM
Type
CUSTOM
Details
The mother liquor was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (Silica, EtOAc: heptanes=1:3→1:1)
CUSTOM
Type
CUSTOM
Details
Yield: 15.5 g (55%) of a yellowish oil that crystallized

Outcomes

Product
Name
Type
Smiles
CC1CN(C2=CC=CC=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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